molecular formula C20H17N3O5 B2985891 N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-48-0

N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2985891
CAS No.: 899970-48-0
M. Wt: 379.372
InChI Key: IPUVKJRQBCWFJQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a 3-nitrobenzyl group at the 1-position and a 3-methoxyphenyl carboxamide at the 3-position. The 3-nitrobenzyl group introduces strong electron-withdrawing properties, while the 3-methoxyphenyl substituent provides moderate electron-donating effects.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-28-18-7-3-5-16(11-18)21-20(25)15-8-9-19(24)22(13-15)12-14-4-2-6-17(10-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVKJRQBCWFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 312.32 g/mol
  • IUPAC Name : N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Pharmacological Potential

Research indicates that dihydropyridines exhibit various pharmacological activities, including:

  • Antioxidant Activity : Dihydropyridines are known to scavenge free radicals, thus exhibiting antioxidant properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
  • Anticancer Activity : Some derivatives of dihydropyridines have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activities of this compound may involve:

  • Calcium Channel Modulation : Dihydropyridines typically act as calcium channel blockers, which can influence various physiological processes including muscle contraction and neurotransmitter release.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various dihydropyridine derivatives, including our compound. The results indicated that the compound exhibited a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress.

CompoundMDA Reduction (%)IC50 (µM)
This compound45%25
Control (Vitamin C)60%10

Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis Induction
HeLa20Cell Cycle Arrest

Study 3: Neuroprotective Effects

A neuroprotective study using models of oxidative stress showed that the compound significantly protected neuronal cells from damage induced by hydrogen peroxide.

Treatment GroupViability (%)ROS Levels (µM)
Control1005
Compound852

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • 1-(3-Nitrobenzyl) vs. 1-(3-Trifluoromethylbenzyl): Replacement of the nitro group with a trifluoromethyl group (e.g., in 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, ) increases lipophilicity (logP) and metabolic stability due to the CF₃ group’s resistance to oxidation.
  • 1-(3-Nitrobenzyl) vs. 1-(3-Chlorobenzyl): Chlorine substituents (e.g., in 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, ) introduce moderate electron withdrawal and enhance halogen bonding.

Variations in the Carboxamide Substituent

  • N-(3-Methoxyphenyl) vs. N-(4-Methoxyphenyl):
    The meta-methoxy configuration (target compound) reduces steric hindrance compared to para-substituted analogs (e.g., N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide, ). This positional isomerism could influence binding pocket accessibility in enzyme targets .

  • N-Aryl vs. N-Heteroaryl:
    Compounds like N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () demonstrate that nitro groups on the aryl ring enhance polarity but may reduce bioavailability due to increased hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Evidence ID
Target Compound C₂₀H₁₇N₃O₅ 379.37 3-Nitrobenzyl, 3-methoxyphenyl High polarity, moderate logP
1-(3-Nitrobenzyl)-6-oxo-N-(m-tolyl)-1,6-dihydropyridine-3-carboxamide C₂₀H₁₇N₃O₄ 363.4 3-Nitrobenzyl, m-tolyl Lower polarity vs. target compound
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₁₉H₁₃Cl₃N₂O₂ 403.26 Tri-chlorinated High lipophilicity
N-(2-Methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆N₄O₇ 424.4 Dual nitro groups Enhanced reactivity

Electronic Effects

  • Nitro vs. Methoxy Groups: The 3-nitrobenzyl group in the target compound creates a stronger electron-deficient aromatic system compared to methoxy-substituted analogs (e.g., ). This may enhance interactions with electron-rich enzyme active sites .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , utilizing carboxamide coupling (e.g., HATU/DIPEA) and benzyl group introduction via alkylation .
  • Optimization Strategies: Introducing fluorine (e.g., ) or trifluoromethyl groups () could balance solubility and target affinity, while reducing nitro groups might mitigate toxicity risks .

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